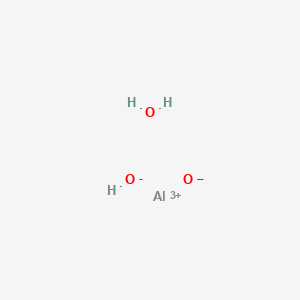
Aluminumhydroxideoxidxhydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aluminumhydroxideoxidxhydrate is a compound that belongs to the family of aluminum oxides and hydroxides. It is commonly found in nature as the mineral gibbsite and its polymorphs, such as bayerite, doyleite, and nordstrandite . This compound is amphoteric, meaning it can act as both an acid and a base, making it versatile in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Aluminumhydroxideoxidxhydrate can be synthesized through several methods. One common method is the precipitation method, where aluminum salts are reacted with a base to form aluminum hydroxide . The reaction conditions, such as agitation rates, can significantly affect the particle size and properties of the resulting compound .
Industrial Production Methods
In industrial settings, this compound is often produced through the Bayer process, which involves the extraction of aluminum from bauxite ore . This process includes the digestion of bauxite in sodium hydroxide, followed by the precipitation of aluminum hydroxide from the solution . Another method involves the anodic oxidation of aluminum, which produces high-purity aluminum hydroxide .
Chemical Reactions Analysis
Types of Reactions
Aluminumhydroxideoxidxhydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form aluminum oxide (Al2O3) at high temperatures.
Reduction: It can be reduced to aluminum metal under specific conditions.
Substitution: It can react with acids and bases, acting as a Brønsted–Lowry base in acids and a Lewis acid in bases.
Common Reagents and Conditions
Acids: Reacts with hydrochloric acid to form aluminum chloride and water.
Bases: Reacts with sodium hydroxide to form sodium aluminate.
Major Products
Aluminum Oxide (Al2O3): Formed through oxidation at high temperatures.
Aluminum Chloride (AlCl3): Formed through reaction with hydrochloric acid.
Scientific Research Applications
Aluminumhydroxideoxidxhydrate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst and in the synthesis of other aluminum compounds.
Biology: Utilized in the preparation of vaccine adjuvants due to its ability to enhance immune responses.
Medicine: Employed as an antacid to neutralize stomach acid and relieve heartburn.
Industry: Used as a flame retardant in plastics and rubber, and in the production of ceramics and refractories.
Mechanism of Action
The mechanism of action of aluminumhydroxideoxidxhydrate varies depending on its application:
Comparison with Similar Compounds
Similar Compounds
Aluminum Hydroxide (Al(OH)3): Similar in structure and properties, used as an antacid and in vaccine adjuvants.
Aluminum Oxide (Al2O3): Used in the production of ceramics, abrasives, and as a catalyst.
Aluminum Oxide Hydroxide (AlO(OH)): Found in bauxite ore, used in the production of aluminum and as a flame retardant.
Uniqueness
Aluminumhydroxideoxidxhydrate is unique due to its amphoteric nature, allowing it to participate in a wide range of chemical reactions. Its ability to act as both an acid and a base makes it versatile in various applications, from industrial production to medical uses .
Biological Activity
Aluminum hydroxide oxide hydrate, commonly referred to as aluminum hydroxide, is a compound with significant biological activity, particularly in the context of immunology and toxicology. This article explores its biological effects, mechanisms of action, and relevant research findings.
Overview of Aluminum Hydroxide
Aluminum hydroxide, chemically represented as Al(OH)₃, is an inorganic compound widely used as an antacid and adjuvant in vaccines. It is known for its ability to neutralize gastric acid and enhance immune responses when used in conjunction with vaccines. The compound exhibits low bioavailability, with approximately only 0.1% absorbed when ingested orally .
Immune Response Modulation
Aluminum hydroxide acts primarily as an adjuvant by enhancing the immune response to co-administered antigens. The mechanisms include:
- Recruitment of Immune Cells : Aluminum hydroxide promotes the recruitment of hemocytes and enhances the differentiation of dendritic cells (DCs), which are crucial for antigen presentation .
- Inflammatory Response : The compound stimulates local inflammatory reactions, activating macrophages and promoting the secretion of pro-inflammatory cytokines such as IL-1β and IL-18 via the NLRP3 inflammasome pathway .
- Antigen Storage : By adsorbing antigens, aluminum hydroxide prolongs their availability to immune cells, thus enhancing the duration and strength of the immune response .
Study on Immune Activation
In a study by Kool et al., it was demonstrated that aluminum hydroxide-based adjuvants activate both innate and adaptive immune responses. The study showed that depletion of dendritic cells significantly reduced the immunogenicity of vaccines containing aluminum hydroxide, highlighting its role in stimulating DC-driven responses .
Toxicological Assessments
Research has also focused on the potential toxic effects of aluminum hydroxide:
- Neurotoxicity : A study indicated that long-term exposure to aluminum hydroxide can lead to increased aluminum accumulation in brain tissues, potentially affecting cognitive functions .
- Systemic Effects : In animal models, intraperitoneal administration of aluminum hydroxide resulted in decreased weight gain and altered calcium balance without affecting overall feed intake .
Data Table: Summary of Biological Effects
Properties
Molecular Formula |
AlH3O3 |
|---|---|
Molecular Weight |
78.004 g/mol |
IUPAC Name |
aluminum;oxygen(2-);hydroxide;hydrate |
InChI |
InChI=1S/Al.2H2O.O/h;2*1H2;/q+3;;;-2/p-1 |
InChI Key |
HSSFOTLCTZFJNF-UHFFFAOYSA-M |
Canonical SMILES |
O.[OH-].[O-2].[Al+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















